2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is a complex organic compound that features a methoxyphenyl group and a tetrahydrocarbazolylmethyl group linked by an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, usually through electrophilic aromatic substitution using methanol and a suitable catalyst.
Synthesis of the Tetrahydrocarbazole Intermediate: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde under acidic conditions to form the tetrahydrocarbazole structure.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the tetrahydrocarbazole intermediate using an acylation reaction, typically employing acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The acetamide moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: 4-hydroxyphenyl derivative.
Reduction: N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydrocarbazole moiety could interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-indol-6-yl)methyl]acetamide: Similar structure but with an indole moiety instead of a carbazole.
Uniqueness
The presence of both the methoxyphenyl and tetrahydrocarbazole groups in 2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can result in different biological activities and synthetic applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-26-17-9-6-15(7-10-17)13-22(25)23-14-16-8-11-21-19(12-16)18-4-2-3-5-20(18)24-21/h6-12,24H,2-5,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMEWAECQOXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.